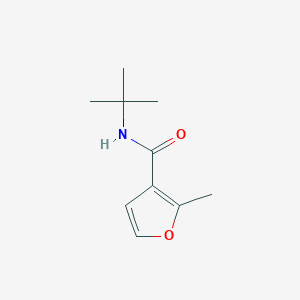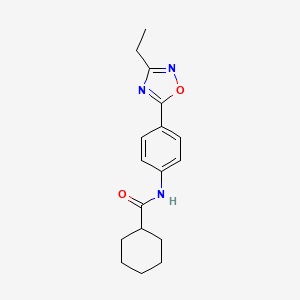
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EOC or DPA-714 and belongs to the family of cyclohexanecarboxamide derivatives. The purpose of
作用機序
The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide involves its binding to the TSPO protein. TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes such as cholesterol transport, apoptosis, and inflammation. The upregulation of TSPO in neurological conditions is thought to be a response to cellular stress and inflammation. The binding of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide to TSPO allows for the visualization of TSPO upregulation in vivo.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide are mainly related to its binding to TSPO. The upregulation of TSPO in neurological conditions is thought to be a response to cellular stress and inflammation. The binding of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide to TSPO allows for the visualization of TSPO upregulation in vivo. This can aid in the diagnosis and monitoring of neurological conditions.
実験室実験の利点と制限
The advantages of using N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in lab experiments include its high affinity and selectivity for TSPO, which allows for accurate imaging of TSPO in vivo. The compound is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, including its relatively low yield and the need for specialized equipment for radioligand imaging.
将来の方向性
There are several future directions for the use of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in scientific research. One potential direction is the development of more selective TSPO ligands that can differentiate between different TSPO isoforms. Another direction is the use of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in the study of other neurological conditions such as traumatic brain injury and stroke. Additionally, the use of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) could provide more comprehensive information about neurological conditions.
合成法
The synthesis of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide involves the reaction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and purification. The yield of the product is typically around 50%.
科学的研究の応用
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of neuroimaging, where it is used as a radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is upregulated in various neurological conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The use of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide as a radioligand allows for the non-invasive imaging of TSPO in vivo, which can aid in the diagnosis and monitoring of these conditions.
特性
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKPDFHREFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


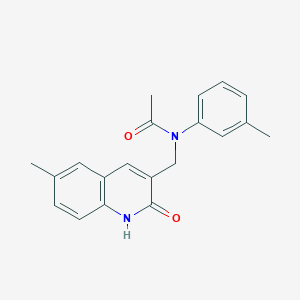

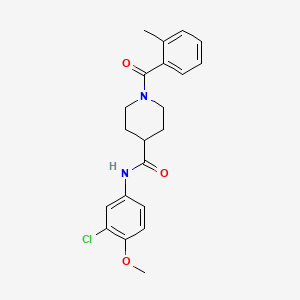
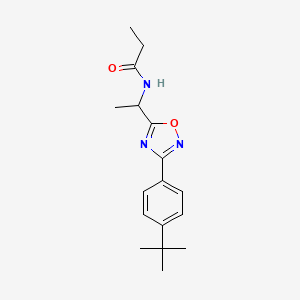




![methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate](/img/structure/B7687898.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7687902.png)
![N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7687908.png)
